An In-depth Technical Guide to 9-Hydroxynonanoic Acid
An In-depth Technical Guide to 9-Hydroxynonanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 9-hydroxynonanoic acid, a versatile omega-hydroxy fatty acid. It covers its chemical and physical properties, synthesis methodologies, and current understanding of its biological significance and applications. This document is intended to serve as a technical resource for professionals in research, development, and drug discovery.
Core Concepts
9-Hydroxynonanoic acid is a nine-carbon straight-chain fatty acid with a hydroxyl group on its terminal (omega) carbon and a carboxylic acid group at the other end.[1] Its bifunctional nature makes it a valuable building block for polymers and a precursor for other important chemicals. It is found naturally in plants such as Chaenomeles sinensis.
Chemical and Physical Properties
A summary of the key physicochemical properties of 9-hydroxynonanoic acid is presented in the table below. These properties are crucial for its handling, processing, and application in various experimental and industrial settings.
| Property | Value |
| Molecular Formula | C₉H₁₈O₃ |
| Molecular Weight | 174.24 g/mol |
| CAS Number | 3788-56-5 |
| Appearance | White to yellow chunks or low melting solid |
| Melting Point | 53-54 °C |
| Boiling Point | 245.22 °C (rough estimate) |
| Density | 1.0069 g/cm³ (rough estimate) |
| pKa | 4.78 ± 0.10 (Predicted) |
| Solubility | Soluble in organic solvents, sparingly soluble in water |
Synthesis of 9-Hydroxynonanoic Acid
There are two primary routes for the synthesis of 9-hydroxynonanoic acid: chemical synthesis, most notably through the ozonolysis of oleic acid, and biotechnological synthesis using genetically engineered microorganisms.
Chemical Synthesis via Ozonolysis of Oleic Acid
The most established chemical method for producing 9-hydroxynonanoic acid is the ozonolysis of oleic acid, a readily available unsaturated fatty acid from vegetable oils. This process involves the cleavage of the carbon-carbon double bond in oleic acid by ozone, followed by a reductive workup.
Experimental Protocol: Ozonolysis of Oleic Acid
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Materials: Oleic acid, methanol (or other suitable solvent), ozone generator, oxygen source, reducing agent (e.g., sodium borohydride, hydrogen with a catalyst), reaction vessel, and purification apparatus (e.g., distillation or chromatography equipment).
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Procedure:
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Dissolve oleic acid in a suitable solvent, such as methanol, in a reaction vessel equipped with a gas inlet and outlet.
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Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.
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Bubble ozone gas, generated from an oxygen source, through the solution until the reaction is complete (indicated by a color change or TLC analysis).
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Purge the solution with an inert gas, such as nitrogen, to remove excess ozone.
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Perform a reductive workup of the resulting ozonide. This can be achieved by adding a reducing agent like sodium borohydride in portions while maintaining a low temperature.
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After the reduction is complete, acidify the mixture with an aqueous acid solution (e.g., 1N HCl) to quench the reaction.
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Extract the product with an organic solvent (e.g., dichloromethane).
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Dry the organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude 9-hydroxynonanoic acid by distillation under reduced pressure or column chromatography.
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Figure 1. Chemical synthesis workflow for 9-hydroxynonanoic acid via ozonolysis.
Biotechnological Synthesis
Advances in metabolic engineering have enabled the production of 9-hydroxynonanoic acid from renewable feedstocks using genetically modified microorganisms, such as Escherichia coli and Corynebacterium glutamicum.[2] This approach offers a more sustainable alternative to chemical synthesis.
Experimental Protocol: Microbial Production in E. coli
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Microbial Strain: A genetically engineered strain of E. coli expressing genes for fatty acid double bond hydratase, secondary alcohol dehydrogenase, and Baeyer-Villiger monooxygenase.
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Culture Medium: A suitable growth medium, such as Luria-Bertani (LB) or a defined minimal medium, supplemented with a carbon source (e.g., glucose) and an inducer for gene expression (e.g., IPTG). Oleic acid is provided as the substrate.
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Procedure:
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Inoculate a starter culture of the recombinant E. coli strain and grow overnight.
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Use the starter culture to inoculate a larger volume of production medium containing oleic acid.
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Incubate the culture with shaking at an appropriate temperature (e.g., 30-37 °C).
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When the culture reaches a suitable cell density (e.g., mid-log phase), add an inducer (e.g., IPTG) to initiate the expression of the heterologous enzymes.
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Continue the fermentation for a set period to allow for the conversion of oleic acid to 9-hydroxynonanoic acid.
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Harvest the cells by centrifugation.
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Extract the 9-hydroxynonanoic acid from the culture supernatant or the cell pellet, depending on its localization. This may involve solvent extraction and acidification.
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Purify the product using techniques such as liquid-liquid extraction and chromatography.
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Figure 2. Biotechnological synthesis workflow for 9-hydroxynonanoic acid.
Biological Significance and Applications
The primary application of 9-hydroxynonanoic acid is as a monomer for the synthesis of biodegradable polyesters. Its bifunctional nature allows it to undergo polycondensation to form long-chain polymers with potential uses in bioplastics and other sustainable materials.
While there is limited evidence for a direct signaling role of 9-hydroxynonanoic acid in mammals, other omega-hydroxy fatty acids are known to be involved in various biological processes. They are typically formed through the action of cytochrome P450 omega-hydroxylases and can be further metabolized to dicarboxylic acids. Some hydroxy fatty acids have demonstrated biological activities, including anti-inflammatory and anti-diabetic effects. For instance, 9-hydroxystearic acid has been shown to interfere with EGF signaling in colon cancer cells.[3] The potential for 9-hydroxynonanoic acid to have similar biological activities is an area for future research.
In the context of drug development, the most significant role of 9-hydroxynonanoic acid is as a precursor to azelaic acid (1,9-nonanedioic acid). Azelaic acid is a dicarboxylic acid with established therapeutic applications, particularly in dermatology for the treatment of acne and rosacea.
Figure 3. Logical relationship of 9-hydroxynonanoic acid synthesis and applications.
Analytical Methods
The characterization and quantification of 9-hydroxynonanoic acid are typically performed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.
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Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it is used for identification and quantification. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
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Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the characteristic functional groups, such as the hydroxyl (-OH) and carboxylic acid (-COOH) groups.
Experimental Protocol: GC-MS Analysis
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Derivatization: Due to its low volatility, 9-hydroxynonanoic acid is often derivatized before GC-MS analysis. A common method is silylation (e.g., with BSTFA) or methylation (e.g., with diazomethane or methanolic HCl) to convert the polar hydroxyl and carboxyl groups into less polar ethers and esters, respectively.
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GC Conditions:
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
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Injector: Split/splitless injector, with an appropriate injection volume and temperature (e.g., 250 °C).
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Oven Program: A temperature gradient is used to separate the analytes, for example, starting at a low temperature (e.g., 70 °C) and ramping up to a high temperature (e.g., 300 °C).
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Carrier Gas: Helium at a constant flow rate.
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MS Conditions:
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Ionization: Electron ionization (EI) at 70 eV.
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Mass Analyzer: Quadrupole or ion trap, scanning a suitable mass range (e.g., m/z 50-500).
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Data Analysis: Identification is based on the retention time and the fragmentation pattern in the mass spectrum, often compared to a spectral library. Quantification is typically performed using an internal standard.
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Conclusion
9-Hydroxynonanoic acid is a molecule with significant potential, primarily as a building block for sustainable materials. While its direct biological role as a signaling molecule is not yet established, its relationship to other bioactive fatty acids suggests that further investigation into its pharmacological properties may be warranted. The development of efficient and sustainable synthesis methods, particularly through biotechnology, will be key to unlocking the full potential of this versatile omega-hydroxy fatty acid. This guide provides a foundational understanding for researchers and professionals seeking to work with and explore the applications of 9-hydroxynonanoic acid.
